2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1331303-47-9
VCID: VC3046239
InChI: InChI=1S/C12H9ClN2S2.ClH/c13-6-8-7-16-11(14-8)5-12-15-9-3-1-2-4-10(9)17-12;/h1-4,7H,5-6H2;1H
SMILES: C1=CC=C2C(=C1)N=C(S2)CC3=NC(=CS3)CCl.Cl
Molecular Formula: C12H10Cl2N2S2
Molecular Weight: 317.3 g/mol

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride

CAS No.: 1331303-47-9

Cat. No.: VC3046239

Molecular Formula: C12H10Cl2N2S2

Molecular Weight: 317.3 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride - 1331303-47-9

Specification

CAS No. 1331303-47-9
Molecular Formula C12H10Cl2N2S2
Molecular Weight 317.3 g/mol
IUPAC Name 2-[[4-(chloromethyl)-1,3-thiazol-2-yl]methyl]-1,3-benzothiazole;hydrochloride
Standard InChI InChI=1S/C12H9ClN2S2.ClH/c13-6-8-7-16-11(14-8)5-12-15-9-3-1-2-4-10(9)17-12;/h1-4,7H,5-6H2;1H
Standard InChI Key VFEIBLANELTHFM-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)CC3=NC(=CS3)CCl.Cl
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)CC3=NC(=CS3)CCl.Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride is a heterocyclic compound with significant research interest. It is identified by CAS number 1331303-47-9 and has a molecular formula of C12H10Cl2N2S2. The compound has a molecular weight of 317.3 g/mol and is primarily used for research purposes, with specific instructions against human or veterinary applications. This compound belongs to the broader family of thiazole and benzothiazole derivatives, which are known for their wide range of biological activities.

Structural Features and Composition

The molecular structure of this compound comprises two key heterocyclic components: a benzothiazole ring system and a thiazole ring with a chloromethyl substituent. The benzothiazole portion consists of a benzene ring fused with a thiazole ring, creating a bicyclic system known for its robust bioactive properties. The thiazole component features a five-membered ring containing sulfur and nitrogen atoms, with a chloromethyl group at the 4-position that significantly influences the compound's lipophilicity and biological activity profile. These structural elements are connected through a methylene bridge, which provides conformational flexibility to the molecule.

Chemical Representation and Identification

The compound is formally represented in chemical databases through several standardized notations:

Identifier TypeChemical Representation
IUPAC Name2-[[4-(chloromethyl)-1,3-thiazol-2-yl]methyl]-1,3-benzothiazole;hydrochloride
Standard InChIInChI=1S/C12H9ClN2S2.ClH/c13-6-8-7-16-11(14-8)5-12-15-9-3-1-2-4-10(9)17-12;/h1-4,7H,5-6H2;1H
Standard InChIKeyVFEIBLANELTHFM-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)N=C(S2)CC3=NC(=CS3)CCl.Cl
Canonical SMILESC1=CC=C2C(=C1)N=C(S2)CC3=NC(=CS3)CCl.Cl
PubChem Compound ID45283566

Table 1: Chemical identifiers for 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride

Physical and Chemical Properties

Molecular Properties

The physical and chemical properties of 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride are largely determined by its heterocyclic structure and functional groups. The presence of two aromatic ring systems contributes to its stability, while the chloromethyl group adds reactivity potential and influences the compound's interaction with biological targets. The hydrochloride salt formation improves water solubility compared to the free base form, which is an important consideration for biological testing and pharmaceutical applications. The compound's molecular weight of 317.3 g/mol places it within a range that generally allows for good membrane permeability, an important factor for potential drug development.

Structure-Activity Relationships

The structural characteristics of this compound directly influence its bioactivity profile. The benzothiazole core is recognized as a privileged structure in medicinal chemistry, frequently associated with diverse pharmacological activities. The chloromethyl group on the thiazole ring enhances the compound's lipophilicity, which can improve membrane penetration capabilities in biological systems. This feature potentially explains the compound's antimicrobial properties, as increased lipophilicity often correlates with better penetration through bacterial cell membranes. The methylene linker between the two heterocyclic systems provides a degree of flexibility that may allow the molecule to adapt its conformation when interacting with biological targets.

Research Applications

Current Research Focus

The primary research applications of 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride center on exploring its biological activities and potential therapeutic uses. Current investigations focus on characterizing its antimicrobial spectrum, determining minimum inhibitory concentrations against various pathogens, and elucidating its mechanisms of action. In cancer research, studies are examining the compound's effects on different cancer cell lines, its ability to induce apoptosis, and its impact on cell signaling pathways implicated in cancer progression. Additionally, the compound serves as a valuable chemical tool for understanding structure-activity relationships in thiazole and benzothiazole derivatives, contributing to the broader knowledge base in medicinal chemistry.

Pharmaceutical Development Considerations

While 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride shows promising bioactive properties, several considerations must be addressed before pharmaceutical development can proceed. The compound is currently designated for research use only, with specific instructions against human or veterinary applications. Comprehensive toxicity studies, pharmacokinetic profiling, and optimization of physicochemical properties would be necessary steps toward pharmaceutical development. The presence of the chloromethyl group, while beneficial for activity, may raise concerns about reactivity and potential off-target effects that would need thorough evaluation. Additionally, formulation studies would be required to determine the optimal delivery method for any potential therapeutic applications.

Synthetic Approaches

General Synthetic Strategies

The synthesis of 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride typically involves building the thiazole and benzothiazole rings separately, followed by connecting them through appropriate coupling reactions. Common synthetic routes involve condensation reactions, nucleophilic substitutions, and heterocycle formation chemistry. The chloromethyl group on the thiazole ring is usually introduced either during the construction of the thiazole ring or through subsequent functionalization. The final step typically involves conversion to the hydrochloride salt to improve stability and solubility properties for research applications.

Comparative Analysis with Related Compounds

Structural Analogues and Their Properties

When comparing 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride with related compounds, several structural analogues emerge with varying biological profiles. One such related compound is 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzonitrile, which shares the chloromethyl-thiazole moiety but contains a benzonitrile group instead of benzothiazole . This structural difference significantly alters the compound's properties and biological activities. Similarly, N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride represents another analog where the benzothiazole is replaced with a benzamide group, potentially conferring different pharmacological properties .

Structure-Activity Relationship Insights

Analysis of the structure-activity relationships across thiazole and benzothiazole derivatives provides valuable insights into how specific structural features influence biological activities. Research on benzothiazole pharmacology indicates that modifications to the benzo[d]thiazole core, such as the addition of methyl and chloro substituents, can significantly alter functional profiles at dopamine receptors, including changing receptor selectivity and potency . These findings suggest that the chloromethyl group in 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride likely plays a crucial role in determining its specific biological activity profile. Understanding these structure-activity relationships is essential for rational design of optimized derivatives with enhanced potency or selectivity for specific targets.

Limitations and Future Research Directions

Current Knowledge Gaps

Despite the promising properties of 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride, significant knowledge gaps remain that warrant further investigation. Comprehensive pharmacokinetic and pharmacodynamic studies are needed to understand the compound's absorption, distribution, metabolism, excretion, and toxicity profiles. The precise molecular mechanisms underlying its antimicrobial, anticancer, and anti-inflammatory activities require further elucidation through targeted studies. Additionally, more research is needed to determine the compound's selectivity for specific biological targets and to assess potential off-target effects that could impact its safety profile.

Future Research Opportunities

Future research directions for 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride could include several promising avenues. Structure optimization studies could focus on modifying the chloromethyl group or other portions of the molecule to enhance potency, selectivity, or safety profiles. Combination studies with established antimicrobial or anticancer agents could explore potential synergistic effects. Advanced computational approaches, including molecular docking and dynamics simulations, could provide insights into the compound's interactions with biological targets and guide rational design of improved derivatives. Additionally, expanded biological screening against diverse pathogen panels and cancer cell lines would help identify the most promising applications for this compound and its derivatives.

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